molecular formula C17H15BrN2O2 B2957215 1-[5-(4-Bromophenyl)-3-(2-hydroxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone CAS No. 868155-43-5

1-[5-(4-Bromophenyl)-3-(2-hydroxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone

Cat. No. B2957215
CAS RN: 868155-43-5
M. Wt: 359.223
InChI Key: YBJXJWJGBRLWBQ-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrazole, which is a class of organic compounds with a five-membered ring with two nitrogen atoms. The presence of bromophenyl and hydroxyphenyl groups suggests that this compound could have interesting chemical properties .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, likely involves a pyrazole ring substituted with bromophenyl and hydroxyphenyl groups. The exact structure would depend on the positions of these substitutions .


Chemical Reactions Analysis

As a pyrazole derivative, this compound could potentially participate in various chemical reactions. The bromine atom could be reactive and might be replaced by other groups in a substitution reaction. The hydroxy group could potentially be involved in reactions as a nucleophile .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. The presence of a bromine atom could make the compound relatively heavy and possibly increase its boiling point and melting point. The hydroxy group could allow for hydrogen bonding, which might affect the compound’s solubility .

Future Directions

The study of novel pyrazole derivatives is an active area of research in medicinal chemistry, and compounds like this one could potentially have interesting biological activities. Future research could involve studying the synthesis, characterization, and biological testing of this compound .

properties

IUPAC Name

1-[5-(4-bromophenyl)-3-(2-hydroxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2O2/c1-11(21)20-16(14-4-2-3-5-17(14)22)10-15(19-20)12-6-8-13(18)9-7-12/h2-9,16,22H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBJXJWJGBRLWBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(CC(=N1)C2=CC=C(C=C2)Br)C3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[5-(4-Bromophenyl)-3-(2-hydroxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone

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